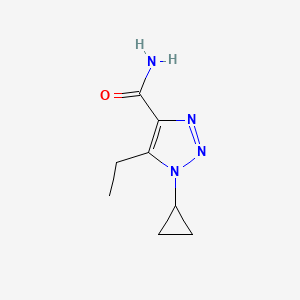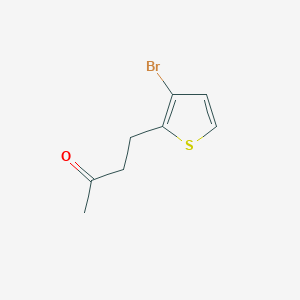
1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting target for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click” chemistry. This reaction is catalyzed by copper and proceeds under mild conditions, providing high yields and regioselectivity.
Starting Materials: Cyclopropylamine, ethyl azide, and propargyl carboxamide.
Reaction Conditions: The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate. The reaction mixture is typically stirred at room temperature for several hours.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, increased safety, and higher efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the process by reducing metal contamination and simplifying catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Scientific Research Applications
1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of its anticancer and antimicrobial properties.
Molecular Pathways: It can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms. They are also known for their diverse biological activities but may exhibit different pharmacological profiles.
1,5-Disubstituted 1,2,3-Triazoles: These compounds have substitutions at different positions on the triazole ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
1-cyclopropyl-5-ethyltriazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-2-6-7(8(9)13)10-11-12(6)5-3-4-5/h5H,2-4H2,1H3,(H2,9,13) |
InChI Key |
KULAAMOADUWQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















